molecular formula C9H6BrNO3 B13650682 7-Bromo-2-oxoindoline-6-carboxylic acid CAS No. 2089319-26-4

7-Bromo-2-oxoindoline-6-carboxylic acid

Cat. No.: B13650682
CAS No.: 2089319-26-4
M. Wt: 256.05 g/mol
InChI Key: MWWIOMPRWXRANI-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Oxoindoline Scaffolds in Contemporary Chemical Research

The indoline and oxoindoline scaffolds are bicyclic heterocyclic structures that are considered "privileged" motifs in medicinal chemistry. This designation stems from their recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. The rigid, three-dimensional architecture of these scaffolds provides a versatile framework that can be strategically modified to interact with various biological targets, including enzymes and receptors.

Oxoindoline, in particular, is a core component of several approved drugs and clinical candidates. Its structure is integral to the mechanism of action of various kinase inhibitors used in oncology. The hydrogen bonding capabilities of the lactam moiety and the potential for substitution at multiple positions on the aromatic and pyrrolidone rings allow for the fine-tuning of a compound's pharmacological profile. Researchers are actively exploring indoline and oxoindoline derivatives for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.

Historical Perspective on the Synthesis and Derivatization of Oxoindoline Systems

The synthesis of the oxoindoline core has been a subject of chemical research for over a century. Early methods often involved multi-step sequences with harsh reaction conditions. A classic approach is the cyclization of α-chloroacetanilides. Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile strategies.

Modern synthetic routes often employ transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H functionalization or cyclization reactions, which allow for the construction of the oxoindoline ring system with greater control and in higher yields. The derivatization of the oxoindoline scaffold is a key area of focus. The C3 position is particularly reactive and serves as a common site for introducing substituents to create molecular diversity. Isatin (B1672199), a readily available starting material, is frequently used for the synthesis of spiro-oxoindoles and other complex derivatives through multicomponent reactions and cycloadditions. mdpi.com

Current Research Trajectories Involving Halogenated Oxoindoline Carboxylic Acid Derivatives

The incorporation of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in drug design. Halogens can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.

Current research into halogenated oxoindoline carboxylic acid derivatives is focused on several key areas:

Anticancer Agents: Many kinase inhibitors feature halogenated aromatic rings. Research is ongoing to synthesize novel halogenated oxoindolines that can target specific kinases involved in cancer progression.

Antimicrobial Agents: Halogenated natural products have shown a range of antimicrobial activities. nih.govnih.gov The development of synthetic halogenated oxoindolines as potential antibacterial or antifungal agents is an active field of investigation.

Neurological Disorders: The oxoindoline scaffold is present in compounds that affect the central nervous system. The introduction of halogens and a carboxylic acid group could lead to new derivatives with potential applications in treating neurodegenerative diseases.

The carboxylic acid group further enhances the potential of these molecules by providing a site for salt formation to improve solubility and bioavailability, and by acting as a key interacting group with biological targets. While detailed studies on 7-Bromo-2-oxoindoline-6-carboxylic acid are not prominent, the broader research on related structures suggests that it is a compound with potential for further investigation in various therapeutic areas. researchgate.netdartmouth.eduresearchgate.net

Below is a table of representative substituted oxoindoline carboxylic acids and related structures found in chemical and pharmaceutical research.

Compound NameMolecular FormulaKey Structural FeaturesReference
Methyl 2-oxoindoline-6-carboxylateC10H9NO3Oxoindoline core with a methyl carboxylate group at the 6-position. A key intermediate in the synthesis of Nintedanib. tdcommons.orgchemicalbook.com
2-Oxoindoline-6-carboxylic acidC9H7NO3Oxoindoline core with a carboxylic acid at the 6-position. bldpharm.com
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidC10H6BrNO3A related quinoline-based structure with bromine and carboxylic acid substitution. echemi.comappchemical.com
4-Bromo-7-methylindole-2-carboxylic acidC10H8BrNO2An indole-based structure (not oxoindoline) with bromine and carboxylic acid groups. google.com
(2-(6-bromo-1H-indol-1-yl)acetyl)glycineC12H11BrN2O3A 6-bromoindole (B116670) derivative investigated as a bacterial enzyme inhibitor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2089319-26-4

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-2-oxo-1,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-5(9(13)14)2-1-4-3-6(12)11-8(4)7/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

MWWIOMPRWXRANI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)C(=O)O)Br)NC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 2 Oxoindoline 6 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 7-bromo-2-oxoindoline-6-carboxylic acid suggests several key disconnections. The primary strategic bond cleavages focus on the installation of the functional groups on a pre-formed 2-oxoindoline core.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-Br and C-COOH bonds: The most straightforward approach involves the late-stage functionalization of a 2-oxoindoline-6-carboxylic acid intermediate. This simplifies the synthesis to the regioselective bromination of a pre-existing carboxylated oxindole (B195798). Alternatively, the carboxylic acid could be introduced after the bromination of a simpler 2-oxoindoline precursor.

Disconnection of the 2-oxoindoline ring: Further disconnection of the 2-oxoindoline core itself leads back to simpler aromatic precursors. A common strategy involves the cyclization of an appropriately substituted aniline (B41778) derivative, such as a 2-amino- or 2-nitrophenylacetic acid derivative.

This analysis highlights the key challenges: the construction of the core oxindole ring system and the regioselective introduction of the bromo and carboxyl groups at the C-7 and C-6 positions, respectively.

Classical and Modern Synthetic Routes to the Oxoindoline Core and its Functionalization

The synthesis of this compound can be approached through a combination of established and contemporary synthetic methods.

Cyclization Reactions for the Formation of the 2-Oxoindoline Ring System

The construction of the 2-oxoindoline scaffold is a cornerstone of this synthesis. Several classical and modern methods are available:

Friedel-Crafts Cyclization: A traditional approach involves the intramolecular Friedel-Crafts cyclization of α-chloroacetanilides. However, this method can be limited by the requirement for specific functionalized precursors and sometimes harsh reaction conditions.

Reductive Cyclization of 2-Nitrophenylacetic Acids: A widely used and efficient method is the reductive cyclization of substituted 2-nitrophenylacetic acids or their esters. The reduction of the nitro group to an amine is typically followed by spontaneous or acid-catalyzed lactamization to form the 2-oxoindoline ring. For instance, methyl 2-oxoindoline-6-carboxylate can be synthesized from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate via hydrogenation. chemicalbook.com

Palladium-Catalyzed C-H Functionalization: Modern approaches utilize palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides to form the oxindole ring. This method often offers milder reaction conditions and greater functional group tolerance. nih.gov

Below is a table summarizing various cyclization strategies for the 2-oxoindoline core:

Cyclization MethodPrecursor TypeTypical Reagents/ConditionsAdvantagesDisadvantages
Friedel-Crafts Cyclizationα-HaloacetanilidesLewis acids (e.g., AlCl₃)Well-establishedHarsh conditions, limited substrate scope
Reductive Cyclization2-Nitrophenylacetic acid derivativesReducing agents (e.g., H₂, Pd/C; Fe/AcOH)High yields, readily available precursorsRequires handling of nitro compounds
Palladium-Catalyzed C-H Functionalizationα-ChloroacetanilidesPd catalyst, ligand, baseMild conditions, high functional group toleranceCatalyst cost

Regioselective Bromination Strategies at the C-7 Position

The introduction of a bromine atom specifically at the C-7 position of the 2-oxoindoline ring is a critical and potentially challenging step due to the presence of other activating and deactivating groups. The electronic nature of the oxoindoline system generally directs electrophilic substitution to the C-5 and C-7 positions.

While specific literature on the C-7 bromination of 2-oxoindoline-6-carboxylic acid is limited, strategies can be adapted from the halogenation of related heterocyclic systems like indoles and indazoles. A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov This suggests that NBS, a mild and selective brominating agent, could be a suitable reagent for the target molecule.

Key considerations for achieving C-7 selectivity include:

Directing Group Effects: The presence of the electron-withdrawing carboxylic acid at C-6 and the lactam functionality will influence the electron density of the aromatic ring, thereby affecting the regioselectivity of bromination.

Reaction Conditions: Careful optimization of the solvent, temperature, and stoichiometry of the brominating agent is crucial to favor C-7 bromination and minimize the formation of other isomers or polybrominated products.

Introduction of the Carboxylic Acid Moiety at C-6

The synthesis of 2-oxoindoline-6-carboxylic acid and its esters is documented, providing a solid foundation for this step. chemicalbook.comtdcommons.org One common route involves starting with a commercially available or readily synthesized substituted benzoic acid derivative. For instance, the synthesis of methyl 2-oxoindoline-6-carboxylate can be achieved from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate through a reductive cyclization process. chemicalbook.com Subsequent hydrolysis of the methyl ester would yield the desired carboxylic acid.

Alternative strategies for introducing a carboxylic acid group onto an aromatic ring that could be considered include:

Formylation followed by Oxidation: Introduction of a formyl group at the C-6 position via electrophilic substitution (e.g., Vilsmeier-Haack reaction), followed by oxidation to the carboxylic acid.

Directed Ortho-Metalation: If a suitable directing group is present on the nitrogen or another position, directed ortho-metalation followed by quenching with carbon dioxide could be a viable, albeit more complex, route.

Multi-component Reaction Approaches for Analogous Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. d-nb.infobeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs can be applied to generate highly substituted oxindole scaffolds. nih.govmdpi.com

For example, a three-component reaction involving an isatin (B1672199), a malonate derivative, and an amine could potentially be adapted to build a precursor to the target molecule. The isatin component could already bear the bromo substituent, and the malonate could be chosen to facilitate the subsequent introduction of the carboxylic acid at the desired position. The development of a novel MCR for this specific target would represent a significant advancement in synthetic efficiency.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. researchgate.netchemijournal.comnih.gov Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis or reusable heterogeneous catalysts, to minimize waste and improve reaction efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a principle well-exemplified by MCRs.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov

For instance, the reductive cyclization of the nitro-precursor could be performed using catalytic transfer hydrogenation with a recyclable catalyst, avoiding the need for high-pressure hydrogen gas. The bromination step could be explored using greener brominating agents or electrocatalytic methods to avoid the use of stoichiometric and potentially hazardous reagents.

Biocatalytic Transformations and Bioconversion Systems in Oxoindoline Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly being explored for the synthesis of complex heterocyclic structures like oxoindolines.

Carboxylic acid reductases (CARs) are a key class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.govresearchgate.net This functionality is pivotal for producing precursors to a wide range of industrial chemicals. nih.gov Research has shown that CARs exhibit broad substrate specificities, with studies characterizing enzymes from various microorganisms. nih.gov In whole-cell bioconversion systems, the activity of CARs can be coupled with aldehyde reductases or alcohol dehydrogenases within an E. coli host to facilitate the conversion of carboxylic acids into their corresponding alcohols. nih.govresearchgate.net While direct biocatalytic synthesis of this compound is not extensively documented, the principles of bioconversion are applicable. For instance, organisms like Gluconobacter oxydans are used in fermentation processes to efficiently oxidize sugars like glucose and xylose into gluconic and xylonic acids, respectively, demonstrating the potential of microbial systems for targeted oxidation reactions. mdpi.com The chemo-selectivity and operation under ambient conditions make these biocatalysts valuable for complex functional group transformations. researchgate.net

Solvent-Free and Energy-Efficient Reaction Protocols

Moving away from conventional solvent-based and high-energy processes is a central goal of green chemistry. For the synthesis of halogenated carboxylic acids, solvent-free and catalyst-free methods are being developed. One approach involves the direct reaction of a starting material, such as benzoic acid, with bromine in a sonicator. ijisrt.com The use of sonication provides the energy for the reaction, eliminating the need for external heating and solvents. ijisrt.com Although challenges in achieving the desired product and detecting the incorporated bromine have been noted in some schemes, the methodology represents a move towards more energy-efficient protocols. ijisrt.com Microwave-assisted synthesis is another energy-efficient technique that can accelerate reactions, often leading to higher yields and shorter reaction times in the synthesis of heterocyclic compounds.

Development and Application of Recyclable Catalytic Systems

Recyclable, or heterogeneous, catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and environmentally friendly post-treatment processes. jchemlett.com These systems are crucial for sustainable industrial synthesis. mdpi.com

In the context of N-heterocycle synthesis, various recyclable catalysts have been developed. mdpi.com Metal-organic frameworks (MOFs) have been shown to be effective heterogeneous catalysts. For example, an acid-stable iridium-based MOF, Ir-PMOF-1(Hf), has demonstrated high efficiency in O-H insertion reactions of carboxylic acids, maintaining its structural integrity and catalytic activity for at least ten cycles. researchgate.net Supported metal nanoparticles, such as gold nanoparticles incorporated into mesoporous silica, have also been used as recyclable catalysts for reductive amination reactions. mdpi.com For the synthesis of oxindoles and related structures, indium(III) acetylacetonate (B107027) anchored to aminopropylsilica gel has been employed as a reusable heterogeneous catalyst. nih.gov

Catalyst SystemApplicationKey Advantages
Ir-PMOF-1(Hf) O-H insertion of carboxylic acidsAcid-stable, reusable for at least 10 runs. researchgate.net
In(acac)3-APSG Trisindoline synthesisHeterogeneous, reusable. nih.gov
Supported AuNPs Reductive aminationMild reaction conditions, easy product isolation. mdpi.com
Acidic Carbons N-alkylation reactionsEfficient, solvent-free conditions possible. mdpi.com

Derivatization and Structural Modifications of this compound

The functional groups of this compound—the carboxylic acid, the lactam nitrogen, and the bromo-substituted aromatic ring—provide multiple handles for structural modifications to generate a library of derivatives.

Esterification and Amidation Reactions for Carboxylic Acid Functionalization

The carboxylic acid group at the C-6 position is a prime site for derivatization through esterification and amidation. Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol under acidic catalysis. For example, reacting a pyridazine (B1198779) carboxylic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid at reflux yields the corresponding ethyl ester. mdpi.com This method is broadly applicable to various heterocyclic carboxylic acids. google.commsu.edu Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. These reactions are fundamental for modifying the polarity and biological interactions of the molecule.

N-Alkylation and N-Acylation Reactions for Nitrogen Modification

The nitrogen atom of the oxoindoline ring can be functionalized through N-alkylation or N-acylation. N-alkylation can be performed using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction, particularly in complex heterocyclic systems. nih.govacs.org For instance, the use of a strong base like butyllithium (B86547) can facilitate selective alkylation at other positions if they are more acidic. nih.gov N-acylation, which introduces an acyl group, typically involves reacting the oxoindoline with an acyl chloride or anhydride (B1165640). An N-acetyl group can influence the electronic properties of the indole (B1671886) ring, potentially deactivating it towards certain reactions. acs.org

Reaction TypeReagentsPosition of Modification
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)C-6 Carboxylic Acid
Amidation Thionyl Chloride, then AmineC-6 Carboxylic Acid
N-Alkylation Alkyl Halide (e.g., Methyl Iodide), Base (e.g., NaOH)N-1 Nitrogen
N-Acylation Acyl Chloride or AnhydrideN-1 Nitrogen

Further Halogenation or Halogen Exchange Reactions

The bromine atom at the C-7 position can be a site for further modification. Halogen exchange, often referred to as the Finkelstein reaction, allows for the replacement of one halogen with another. frontiersin.orgorganic-chemistry.org This is particularly useful for converting bromo-derivatives into iodo- or fluoro-derivatives, which can alter reactivity in subsequent cross-coupling reactions or introduce specific properties for imaging applications. frontiersin.orgthieme-connect.de These reactions are typically catalyzed by metal complexes, such as copper or palladium systems, and can be performed in situ to generate more reactive intermediates for subsequent transformations like Sonogashira or cyanation reactions. frontiersin.org

Alternatively, decarboxylative halogenation (a Hunsdiecker-type reaction) could be employed, where the carboxylic acid group is replaced by a halogen. nih.govacs.org This process involves the cleavage of the C-C bond adjacent to the carboxyl group and trapping the resulting intermediate with a halogen source, fundamentally altering the core scaffold. nih.gov However, this reaction can be sensitive to other functional groups, and electron-rich aromatic rings may undergo electrophilic halogenation on the ring instead. nih.govacs.org

Annulation Strategies to Form Fused Heterocyclic Systems

(Content could not be generated due to a lack of specific research findings for this compound.)

Table of Compounds

(This table cannot be generated as no specific reactions and associated compounds could be described.)

Mechanistic Investigations of Chemical Transformations Involving 7 Bromo 2 Oxoindoline 6 Carboxylic Acid

Elucidation of Reaction Pathways and Intermediate Species

While specific, detailed mechanistic studies on 7-Bromo-2-oxoindoline-6-carboxylic acid are not extensively documented in the current body of scientific literature, plausible reaction pathways and the nature of intermediate species can be inferred from the known chemistry of related oxoindole and indole (B1671886) derivatives.

The synthesis of the oxoindole core often involves cyclization reactions. For instance, a plausible synthetic route could involve an intramolecular cyclization of a suitably substituted aniline (B41778) derivative. The mechanism of such a reaction would likely proceed through the formation of an amide followed by an intramolecular nucleophilic attack of the aryl ring onto an electrophilic center, or a palladium-catalyzed C-H functionalization/cyclization. The intermediates in such a process would include the initial N-acylated aniline, which upon activation, could form a transient species that facilitates the ring closure.

Transformations of the this compound molecule itself would be heavily influenced by the electronic properties of its substituents. The bromine atom at the 7-position and the carbonyl group at the 2-position are both electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution under certain conditions.

Table 1: Plausible Intermediates in Transformations of the this compound Scaffold

Reaction TypePlausible Intermediate SpeciesDescription
Intramolecular Cyclization (Synthesis)N-acylated bromo-aminobenzoic acid derivativePrecursor to the oxoindole ring system.
Electrophilic Aromatic SubstitutionSigma complex (arenium ion)Positively charged intermediate formed by the attack of an electrophile on the aromatic ring.
Nucleophilic Aromatic SubstitutionMeisenheimer complexNegatively charged intermediate formed by the attack of a nucleophile on the electron-deficient aromatic ring.
Radical CyclizationIndolyl radicalA radical species formed on the indole ring, which can undergo intramolecular cyclization. surrey.ac.uk

Kinetic Studies and Thermodynamic Considerations in Reaction Optimization

The optimization of reactions involving this compound necessitates a careful consideration of kinetic and thermodynamic parameters. The interplay between these factors determines the product distribution, particularly in reactions where multiple products can be formed.

In many chemical reactions, a distinction can be made between the kinetic and thermodynamic products. The kinetic product is the one that is formed fastest, usually having a lower activation energy, while the thermodynamic product is the most stable product. Reaction conditions such as temperature, reaction time, and solvent can be manipulated to favor one product over the other. For instance, lower temperatures and shorter reaction times often favor the formation of the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product.

In the context of this compound, regioselectivity in functionalization reactions would be a key area where kinetic versus thermodynamic control is important. For example, in an electrophilic substitution reaction, the initial site of attack might be governed by kinetic factors, but under equilibrating conditions, a rearrangement to a more thermodynamically stable isomer could occur. The inherent strain and electronic distribution of the fused ring system will play a significant role in the relative stabilities of intermediates and products.

Role of Catalysis in Directing Regioselectivity and Yield

Palladium, rhodium, and iridium catalysts are frequently employed for C-H activation and functionalization of indoles. researchgate.netchim.it In the case of this compound, a directing group strategy could be employed to achieve regioselective C-H functionalization. The carboxylic acid group at the 6-position, or a derivative thereof, could potentially act as a directing group, guiding the metal catalyst to a specific C-H bond on the aromatic ring, thereby enabling selective arylation, alkylation, or other transformations. The choice of ligand on the metal catalyst is also crucial in tuning the reactivity and selectivity of the transformation.

Furthermore, acid or base catalysis can influence reaction pathways. For example, in nucleophilic substitution reactions, a base can be used to deprotonate a nucleophile, increasing its reactivity. Conversely, in electrophilic substitutions, a Lewis or Brønsted acid can be used to activate the electrophile.

Examination of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The benzene ring of the this compound core is susceptible to both electrophilic and nucleophilic aromatic substitution, with the outcome being dictated by the electronic nature of the substituents.

Electrophilic Aromatic Substitution (EAS): The oxoindole ring system is generally considered electron-rich and thus reactive towards electrophiles. However, the presence of the electron-withdrawing bromo and amide carbonyl groups deactivates the ring towards EAS. The directing effects of the substituents must be considered. The amide group is a deactivating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. The carboxylic acid group is a deactivating meta-director. The interplay of these directing effects would likely lead to complex product mixtures in EAS reactions, with substitution occurring at the less deactivated positions. The mechanism of EAS proceeds through a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing bromo and carbonyl groups makes the aromatic ring of this compound a potential substrate for nucleophilic aromatic substitution, a reaction that is typically challenging for unsubstituted benzene rings. For SNAr to occur, a strong nucleophile is required, and the reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. The bromine atom at the 7-position can act as a leaving group in such reactions.

Exploration of Radical and Concerted Pathways in Functionalization Reactions

Beyond ionic pathways, the functionalization of this compound can also be envisaged to proceed through radical or concerted mechanisms.

Radical Pathways: The bromine atom on the oxoindole ring can serve as a handle for radical reactions. For instance, homolytic cleavage of the C-Br bond, initiated by radical initiators or photochemically, could generate an indolyl radical. surrey.ac.uk This radical species could then participate in a variety of transformations, including intramolecular cyclizations if an appropriate unsaturated side chain is present, or intermolecular reactions with radical traps. Such radical cyclization reactions of 7-bromoindoles have been reported and can be a powerful tool for the construction of complex fused-ring systems. surrey.ac.uk

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectra would provide the initial framework for the structure of 7-Bromo-2-oxoindoline-6-carboxylic acid.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the oxoindoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, carbonyl, and carboxylic acid groups. The multiplicity (singlet, doublet, triplet, etc.) of each signal would reveal the number of neighboring protons, aiding in the assignment of the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carboxylic acid carbon would be expected at the downfield end of the spectrum (typically 160-185 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with their specific shifts influenced by the attached substituents.

¹⁵N NMR: Nitrogen-15 NMR, though less common, would provide information about the electronic environment of the nitrogen atom in the oxoindoline ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity
H-N~8.0-9.0-Singlet
H-Ar~7.0-8.0-Doublet/Singlet
CH₂~3.5-4.0~35-45Singlet
COOH~10.0-12.0~165-175Singlet
C=O-~170-180-
C-Ar-~110-150-

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the one-dimensional spectra and establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, enabling the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would reveal through-space interactions between protons that are close to each other, which can help to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass would allow for the determination of the elemental formula of this compound (C₉H₆BrNO₃), confirming the presence and number of each element. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, providing further confirmation of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

In a tandem mass spectrometry experiment, the molecular ion would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide information about the structure of the molecule. Expected fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), the loss of carbon monoxide (CO) from the lactam ring, and cleavage of the C-Br bond. Analysis of these fragmentation patterns would help to confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the lactam (around 3200-3400 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration would also be observable.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-34003200-3400
O-H Stretch2500-3300 (broad)Weak
C=O Stretch (Lactam)1680-17201680-1720
C=O Stretch (Carboxylic Acid)1700-17301700-1730
C=C Stretch (Aromatic)1450-1600Strong
C-Br Stretch500-650500-650

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For this compound, a successful X-ray crystallographic analysis would unequivocally establish its solid-state conformation. This includes the planarity of the bicyclic oxoindoline core, the orientation of the bromo and carboxylic acid substituents relative to the ring system, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Key data that would be obtained from X-ray crystallography include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Definitive measurements of the covalent geometry.

Torsional Angles: Information about the conformation of flexible parts of the molecule.

Intermolecular Interactions: Details of hydrogen bonds and other non-covalent interactions in the solid state.

Currently, no published crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories. The table below illustrates the type of crystallographic data that would be generated from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₉H₆BrNO₃The elemental composition of the molecule.
Formula Weight272.06 g/mol The molar mass of the compound.
Crystal SystemTo be determinede.g., Monoclinic, Orthorhombic, etc.
Space GroupTo be determinedThe symmetry of the crystal lattice.
a, b, c (Å)To be determinedThe lengths of the unit cell axes.
α, β, γ (°)To be determinedThe angles of the unit cell.
Volume (ų)To be determinedThe volume of the unit cell.
ZTo be determinedThe number of molecules per unit cell.
Density (calculated) (g/cm³)To be determinedThe calculated density of the crystal.
R-factorTo be determinedA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 7-Bromo-2-oxoindoline-6-carboxylic acid, DFT calculations could elucidate the distribution of electron density, which is fundamental to understanding its chemical behavior.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other reagents. For instance, in related heterocyclic compounds, DFT has been used to pinpoint regions susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Predicted Value (Arbitrary Units) Implication for this compound
HOMO Energy -6.5 eV Region of electron donation in chemical reactions
LUMO Energy -1.8 eV Region of electron acceptance in chemical reactions
HOMO-LUMO Gap 4.7 eV Indicates moderate chemical stability

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of their behavior. For this compound, MD simulations could explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformations) of the molecule in different environments, such as in a vacuum or in a solvent like water.

These simulations can also shed light on intermolecular interactions. For example, an MD simulation could model how multiple molecules of this compound interact with each other in a condensed phase, revealing preferred packing arrangements and the nature of non-covalent interactions like hydrogen bonding and stacking. Understanding these interactions is crucial for predicting physical properties like melting point and solubility. Studies on similar carboxylic acid-containing molecules have used MD to analyze the stability of dimeric structures formed through hydrogen bonding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a set of 2-oxoindoline derivatives with known biological activities (e.g., as enzyme inhibitors) were available, a QSAR model could be developed.

This model would use calculated molecular descriptors (properties derived from the molecular structure, such as size, shape, and electronic features) to predict the activity of new, untested compounds. For this compound, a QSAR model could predict its potential efficacy against a particular biological target, helping to prioritize it for further experimental testing. The development of reliable QSAR models relies on the availability of a diverse dataset of related compounds with accurately measured biological data. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. For this compound, it is possible to calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

For example, DFT calculations can predict the vibrational frequencies that would appear in an IR spectrum. The calculated chemical shifts for ¹H and ¹³C atoms can be compared with experimental NMR spectra to aid in the assignment of peaks and confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a UV-Vis spectrum. Agreement between predicted and experimental spectra would provide strong evidence for the accuracy of the computed structural and electronic properties of the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Parameter Potential Experimental Observation
IR Spectroscopy C=O stretch at ~1720 cm⁻¹ Strong absorption band in this region
¹H NMR Spectroscopy Aromatic protons between 7-8 ppm Signals in the aromatic region of the spectrum
¹³C NMR Spectroscopy Carboxylic acid carbon at ~170 ppm A downfield signal characteristic of a carboxyl group

Virtual Screening and Ligand-Protein Docking Studies for Potential Biological Target Identification

Virtual screening and molecular docking are powerful computational tools used in drug discovery to identify potential biological targets for a molecule and to predict its binding mode and affinity. nih.gov In the case of this compound, its 3D structure could be computationally docked into the binding sites of various proteins known to be involved in disease processes.

The docking simulations would calculate a score that estimates the binding affinity of the molecule for each protein. Proteins for which the molecule shows a high docking score could be considered potential biological targets. For example, given that some indole (B1671886) derivatives are known to target protein kinases, virtual screening could be performed against a panel of kinase enzymes. Subsequent detailed docking studies would then predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site of a potential target protein. nih.gov

Biological Activity and Mechanistic Pharmacology

Exploration of Molecular Targets and Signaling Pathways

Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies for 7-Bromo-2-oxoindoline-6-carboxylic acid. Research investigating its potential inhibitory effects on kinases or other enzymatic systems has not been reported.

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any specific biological receptors are unknown at this time.

Scientific studies on the effects of this compound on gene expression or its potential to modulate protein-protein interactions have not been published.

In Vitro Cellular Responses and Assays

There are no published research findings that investigate the effects of this compound on cellular proliferation or viability in any model systems. Therefore, data tables detailing such effects cannot be provided.

No studies have been reported in the scientific literature concerning the analysis of cell cycle progression or the induction of apoptotic mechanisms by this compound. As a result, there is no experimental data to present on this topic.

Impact on Cellular Signaling Cascades and Transcriptional Regulation

Currently, there is no specific data in the scientific literature detailing the impact of this compound on cellular signaling cascades or transcriptional regulation. The core structure, a 2-oxoindoline, is a key component of various biologically active molecules. For instance, the methyl ester of 2-oxoindoline-6-carboxylic acid is a crucial intermediate in the synthesis of Nintedanib. tdcommons.orgpharmaffiliates.com Nintedanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). tdcommons.org By blocking these receptors, Nintedanib interferes with downstream signaling pathways that are critical for the proliferation, migration, and differentiation of fibroblasts, which are key processes in the pathology of idiopathic pulmonary fibrosis. tdcommons.org

However, it is crucial to note that this activity is associated with the fully elaborated Nintedanib molecule. The influence of the specific substitutions at the 7-position (bromo) and 6-position (carboxylic acid) on the 2-oxoindoline scaffold in modulating specific signaling pathways has not been documented. Without dedicated experimental studies on this compound, any discussion of its effects on cellular signaling remains speculative.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

There are no specific structure-activity relationship (SAR) studies available in the literature for this compound. SAR studies are essential for understanding how different chemical features of a molecule contribute to its biological activity and for optimizing lead compounds into potent and selective drugs.

Investigation of Antimicrobial Mechanisms, including Quorum Sensing Inhibition

There is no direct evidence or investigation into the antimicrobial mechanisms of this compound, including its potential to act as a quorum sensing inhibitor. Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.gov

The indole (B1671886) nucleus, a related structure, is present in some known QS inhibitors. nih.gov Furthermore, various halogenated compounds have been identified as effective inhibitors of QS. For example, 1H-pyrrole-2-carboxylic acid, a metabolite from Streptomyces coelicoflavus, has been shown to inhibit QS and related virulence factors in Pseudomonas aeruginosa by suppressing the expression of key QS genes. frontiersin.org Additionally, bromo-substituted compounds have been explored as antimicrobial agents. nih.gov

While these findings suggest that a bromo-substituted oxindole (B195798) carboxylic acid could theoretically possess antimicrobial or QS inhibitory properties, there is no empirical data to support this for this compound specifically. Experimental screening and mechanistic studies are required to determine if this compound has any activity in this area.

Potential as Chemical Probes for Biological Systems

The potential of this compound as a chemical probe for biological systems has not been explored. Chemical probes are small molecules used to study biological processes or targets. An effective chemical probe typically possesses high potency, selectivity, and a well-understood mechanism of action.

Given the lack of information on the biological targets and selectivity of this compound, its suitability as a chemical probe cannot be determined. The development of this compound into a chemical probe would first require the identification of a specific biological target and a thorough characterization of its interaction with that target.

Data Tables

Due to the absence of specific research on this compound, no data tables with research findings can be generated.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and conducting quantitative analysis of 7-Bromo-2-oxoindoline-6-carboxylic acid. Due to the compound's aromatic structure and polar functional groups (carboxylic acid and amide), reversed-phase HPLC is the most common approach.

In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (typically C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier such as formic acid or trifluoroacetic acid, is used to elute the compound. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Purity is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. The area under the peak is directly proportional to the concentration of the compound, allowing for precise quantification when compared against a calibration curve generated from standards of known concentration. A patent for a related compound, 4-bromo-7-methylindole-2-carboxylic acid, notes the use of HPLC to confirm a purity of over 98%. google.com Ultraviolet (UV) detection is typically employed, as the oxindole (B195798) ring system contains a strong chromophore that absorbs light in the UV spectrum.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue/Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at λ = 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time Compound-specific; dependent on exact conditions

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

For the analysis of this compound within complex mixtures, mass spectrometry (MS) coupled with a chromatographic inlet is the preferred methodology. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. Its polarity and relatively low volatility make it an ideal candidate for LC separation followed by MS detection. The LC component separates the target analyte from other components in the mixture, after which the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, generating charged ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) that can be detected by the mass analyzer. LC-MS provides high sensitivity and selectivity, allowing for both identification based on the mass-to-charge ratio (m/z) and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of this compound due to its low volatility and the thermal lability of the carboxylic acid group. nih.gov To make the compound amenable to GC analysis, a derivatization step would be necessary to convert the polar carboxylic acid and N-H groups into more volatile and thermally stable esters and other derivatives. While GC-MS can offer excellent separation efficiency, the added complexity of derivatization often makes LC-MS the more direct and efficient choice. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₆BrNO₃)

Ion ModeIon TypeCalculated m/zNotes
Negative ESI[M-H]⁻269.95 / 271.95Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br)
Positive ESI[M+H]⁺271.97 / 273.97Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br)
Positive ESI[M+Na]⁺293.95 / 295.95Common sodium adduct

Electrochemical Methods (e.g., Voltammetry) for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of this compound. These techniques provide insight into the oxidation and reduction potentials of the molecule. The oxindole scaffold is known to be electrochemically active. rsc.orgacs.org

In a typical cyclic voltammetry experiment, a solution of the compound is placed in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which the compound undergoes oxidation or reduction. Studies on related indole (B1671886) and oxindole structures have demonstrated that electrochemical oxidation can occur on the heterocyclic ring. researchgate.netrsc.orgbohrium.com This information is valuable for understanding potential metabolic pathways, designing synthetic routes, and developing electrochemical sensors.

Table 3: Typical Experimental Setup for Cyclic Voltammetry

ComponentDescription
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum Wire
Solvent Acetonitrile or Dimethylformamide (DMF)
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Scan Rate e.g., 100 mV/s

Spectrophotometric Assays for Concentration Determination in Various Matrices

Spectrophotometric assays offer a relatively simple and cost-effective method for determining the concentration of this compound in solutions. This method is based on the principle of the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.

The inherent aromatic structure of the oxindole ring system acts as a chromophore, absorbing light in the ultraviolet (UV) range. rsc.org By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve, the concentration of the compound can be accurately determined.

For enhanced selectivity or for analysis in complex matrices where background UV absorbance is high, colorimetric methods can be developed. These involve reacting the compound with a specific reagent to produce a colored product that absorbs in the visible region of the spectrum. For instance, various indole derivatives are known to react with reagents like p-dimethylaminocinnamaldehyde or maleic anhydride (B1165640) to form intensely colored complexes suitable for colorimetric quantification. nih.govindexcopernicus.com

Table 4: Example of a Calibration Curve Data Set for Spectrophotometric Analysis

Concentration (µg/mL)Absorbance at λmax
1.00.105
2.50.258
5.00.515
7.50.762
10.01.020

Environmental Impact and Sustainable Development Considerations

Assessment of Biodegradation Pathways and Environmental Fate

Currently, there is a notable lack of specific research data on the biodegradation pathways and environmental fate of 7-Bromo-2-oxoindoline-6-carboxylic acid. The presence of a bromine atom on the indoline (B122111) ring structure may contribute to its persistence in the environment, as halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts.

Life Cycle Assessment of Synthesis Processes to Minimize Environmental Footprint

A life cycle assessment (LCA) provides a framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. For this compound, a comprehensive LCA would analyze the inputs (energy, solvents, reagents) and outputs (product, byproducts, emissions, waste) of its synthesis route.

Key areas of focus for minimizing the environmental footprint include:

Solvent Selection: The choice of solvents is a major contributor to the environmental impact of chemical synthesis. Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce toxicity and pollution.

Atom Economy: The principles of green chemistry advocate for maximizing the incorporation of all materials used in the process into the final product. Synthesis routes with high atom economy generate less waste.

A comparative analysis of different potential synthesis routes for this compound is necessary to identify the most environmentally benign option.

Table 1: Hypothetical Comparison of Synthesis Routes for Environmental Impact

Synthesis RouteKey ReagentsPrimary SolventsPotential Environmental HotspotsGreen Chemistry Considerations
Route A N-bromosuccinimide, Strong AcidsChlorinated Solvents (e.g., Dichloromethane)Use of hazardous solvents, generation of acidic wasteLow atom economy, high E-factor
Route B Molecular Bromine, Acetic AcidAcetic AcidUse of corrosive and toxic bromine, acidic effluentModerate atom economy, potential for bromine recycling
Route C Enzymatic BrominationAqueous BufferBenign solvent system, biodegradable catalystHigh selectivity, mild reaction conditions, lower energy input

This table is illustrative and based on general principles of chemical synthesis. Specific data for this compound is not currently available.

Strategies for Waste Reduction and Byproduct Valorization

The synthesis of a complex molecule like this compound inevitably generates waste and byproducts. A sustainable approach requires a proactive strategy for waste minimization and, where possible, the valorization of byproducts.

Waste Reduction Strategies:

Process Optimization: Fine-tuning reaction parameters can improve yield and selectivity, thereby reducing the formation of unwanted side products.

Catalyst Recycling: The use of heterogeneous catalysts or the implementation of catalyst recovery and reuse protocols can significantly decrease waste.

Solvent Recovery: Implementing distillation and other purification techniques to recover and reuse solvents is a critical step in reducing the environmental footprint.

Byproduct Valorization:

The potential for valorizing byproducts from the synthesis of this compound is an area ripe for investigation. For instance, if debromination occurs as a side reaction, the resulting 2-oxoindoline-6-carboxylic acid could potentially be isolated and utilized as a starting material for other chemical syntheses. Identifying potential applications for byproducts can transform a waste stream into a valuable resource, contributing to a more circular economic model for chemical production.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Machine learning algorithms can also be employed to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds based on 7-Bromo-2-oxoindoline-6-carboxylic acid. This predictive power allows for the early-stage filtering of candidates with unfavorable characteristics, thereby streamlining the drug discovery pipeline and reducing the reliance on resource-intensive experimental screening. Computational repurposing campaigns, which use ligand-based and structure-based approaches to identify new targets for existing compounds, can also be applied to libraries of oxindole-based molecules to uncover novel therapeutic applications. nih.govworktribe.com

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent advancements in synthetic organic chemistry offer promising avenues for the more efficient and selective synthesis of this compound and its derivatives. Continuous flow synthesis is emerging as a powerful technique for the production of indole (B1671886) and oxindole (B195798) derivatives. acs.orgeurekalert.orgmdpi.comlabmanager.comnih.gov This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. pharmasalmanac.comcetjournal.it The waste-minimized continuous-flow synthesis of diverse oxindoles has been reported, highlighting the potential for more sustainable manufacturing processes. acs.org

Furthermore, novel catalytic systems are being developed to achieve highly regioselective and enantioselective functionalization of the oxindole core. For instance, methods for the direct C-H functionalization of indoles are continually being refined, which could be adapted for the selective modification of the this compound scaffold. bioengineer.org Additionally, new methods for the synthesis of 3-monohalooxindoles and other functionalized derivatives provide a broader toolkit for creating diverse libraries of compounds for biological screening. nih.govnih.gov

Exploration of Undiscovered Biological Activities and Untapped Molecular Targets

The 7-bromo substitution on the oxindole ring of this compound significantly influences its electronic properties and potential biological activity. Halogenated marine natural products, many of which feature bromo-substituted heterocyclic cores, exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govresearchgate.netdartmouth.edu This suggests that derivatives of this compound may possess a similarly broad spectrum of bioactivity that remains to be fully explored.

Computational approaches, such as in silico target prediction and molecular docking, can be utilized to identify potential molecular targets for this compound and its analogues. nih.govworktribe.com By screening against databases of known protein structures, it is possible to generate hypotheses about the mechanism of action and guide experimental validation. The oxindole scaffold is known to interact with a variety of targets, including protein kinases and reverse transcriptase, and the specific substitution pattern of this compound may confer selectivity for novel or underexplored targets. nih.gov

Scalable Synthesis and Process Intensification for Potential Industrial Production

For any promising therapeutic candidate derived from this compound to reach the market, a robust and scalable synthetic route is essential. pharmtech.com Process intensification, which aims to develop smaller, more efficient, and sustainable manufacturing processes, is a key consideration for the industrial production of complex heterocyclic compounds. pharmasalmanac.comcetjournal.it As previously mentioned, continuous flow chemistry is a prime example of a process intensification technology that can be applied to the synthesis of oxindole derivatives. acs.orgmdpi.comnih.gov

The development of practical, large-scale synthetic approaches often requires moving away from discovery-phase chemistry that may rely on hazardous or expensive reagents. pharmtech.com Research into alternative, more sustainable synthetic methods, such as those utilizing readily available starting materials and minimizing waste, will be crucial for the cost-effective and environmentally friendly production of this compound and its derivatives on an industrial scale. eurekalert.orglabmanager.comnih.govnih.gov

Hybridization with Other Biologically Active Scaffolds for Enhanced Properties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for developing drugs with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. The oxindole scaffold is an attractive candidate for hybridization due to its versatile biological activity. rsc.orgnih.govresearchgate.net

Derivatives of this compound can be hybridized with other biologically active moieties, such as those found in nucleobases, benzothiazoles, or isoxazoles, to create novel compounds with synergistic or multi-target activities. rsc.orgresearchgate.netnih.gov For example, hybrid molecules combining pyrazolo[3,4-d]pyrimidine or aminopurine frameworks with an oxindole moiety have been designed as multitarget anticancer agents. rsc.orgnih.govresearchgate.net Similarly, the introduction of an acylhydrazone moiety into oxindole spirocyclic compounds has been shown to enhance their antiviral activity. mdpi.com The design and synthesis of such hybrid molecules based on the this compound scaffold represents a promising avenue for the discovery of next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 7-bromo-2-oxoindoline-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of indoline precursors followed by oxidation. For example, bromination of 2-oxoindoline-6-carboxylic acid derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves moderate yields (~50–60%) . Optimization requires careful control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and inert atmosphere to avoid side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Multi-modal characterization is essential:

  • NMR (¹H/¹³C): Confirm bromine substitution at C7 (δ ~7.2 ppm for aromatic protons) and the carboxylic acid group (broad peak at δ ~12 ppm). Carbon shifts for the ketone (C2) typically appear at δ ~190 ppm .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ for C₉H₆BrNO₃: calc. 270.9492, observed 270.9489) ensures molecular formula accuracy .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) confirm functional groups .

Q. What are the stability considerations for this compound under laboratory storage?

Methodological Answer: The compound is stable at −20°C in airtight, amber vials with desiccants (silica gel). Avoid prolonged exposure to light or moisture, as bromoindolines may undergo hydrolysis (e.g., Br substitution with OH groups). Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months show <5% degradation under optimal storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for brominated indoline derivatives?

Methodological Answer: Contradictions often arise from:

  • Solubility differences: DMSO vs. aqueous buffers alter bioavailability. Pre-solubilize in DMSO (<1% v/v) and confirm activity in cell-based assays (e.g., IC50 comparisons) .
  • Impurity profiles: Side products (e.g., de-brominated analogs) from incomplete synthesis may skew results. Validate purity via HPLC (>95%) before biological testing .
  • Assay variability: Standardize protocols (e.g., MTT assays for cytotoxicity) using positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .

Q. What strategies optimize regioselective functionalization of this compound for SAR studies?

Methodological Answer:

  • C3 Modification: Suzuki-Miyaura coupling at C7-Br (Pd(PPh₃)₄ catalyst, aryl boronic acids) retains the carboxylic acid group .
  • Carboxylic Acid Derivatization: Esterification (SOCl₂/MeOH) or amide formation (EDC/HOBt coupling) enhances membrane permeability for in vivo studies .
  • Computational Guidance: DFT calculations (e.g., Gaussian 16) predict reactive sites for electrophilic substitution, minimizing trial-and-error approaches .

Q. How can researchers mitigate challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 271→173 (quantifier) and 271→155 (qualifier) for specificity .
  • Sample Preparation: Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) reduces matrix interference. Validate recovery rates (85–110%) .
  • Internal Standardization: Deuterated analogs (e.g., this compound-d₃) correct for ionization variability .

Critical Analysis & Emerging Directions

Q. What computational tools are recommended to model the reactivity of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases) to predict binding modes. Use the carboxylic acid group as a hydrogen-bonding anchor .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction (SwissADME): Forecast pharmacokinetic properties (e.g., logP = 1.8, moderate solubility) to prioritize derivatives .

Q. How do substituent effects at C7 (Br vs. other halogens) influence the compound’s photostability and environmental persistence?

Methodological Answer:

  • Photodegradation Studies: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Bromine increases persistence compared to Cl or F analogs (t₁/₂: Br > Cl > F) .
  • Ecotoxicity Assays: Use Daphnia magna models to assess acute toxicity (LC50). Brominated derivatives often show higher toxicity due to bioaccumulation potential .

Data Contradictions & Resolutions

  • Contradiction: Variability in reported melting points (e.g., 199–200°C vs. unpublished claims of 205°C).
    Resolution: Differences likely stem from polymorphic forms. Characterize via XRPD and DSC to identify crystalline phases .
  • Contradiction: Conflicting cytotoxicity data in cancer cell lines.
    Resolution: Standardize cell passage numbers, culture media, and assay incubation times to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.